molecular formula C16H16Cl2F3N3O2S B12711214 [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate CAS No. 178979-45-8

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate

Cat. No.: B12711214
CAS No.: 178979-45-8
M. Wt: 442.3 g/mol
InChI Key: QOYRJHFTAXDJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a trifluoroethyl group, and an imidazole ring, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl and trifluoroethyl groups. Common reagents used in these reactions include dichlorophenyl sulfide, trifluoroethyl iodide, and various catalysts to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity, protein interactions, and cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate involves its interaction with specific molecular targets. The dichlorophenyl group and the imidazole ring are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(3,5-dichlorophenyl)sulfanyl-4-methyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate
  • [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl urea

Uniqueness

Compared to similar compounds, [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate is unique due to its specific combination of functional groups. The presence of both the dichlorophenyl and trifluoroethyl groups, along with the imidazole ring, provides distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

178979-45-8

Molecular Formula

C16H16Cl2F3N3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate

InChI

InChI=1S/C16H16Cl2F3N3O2S/c1-8(2)13-14(27-11-4-9(17)3-10(18)5-11)24(7-16(19,20)21)12(23-13)6-26-15(22)25/h3-5,8H,6-7H2,1-2H3,(H2,22,25)

InChI Key

QOYRJHFTAXDJPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC(F)(F)F)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.